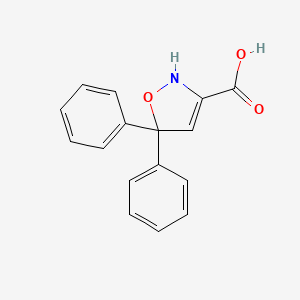

5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid

Description

5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid: is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a carboxylic acid group

Properties

CAS No. |

654646-57-8 |

|---|---|

Molecular Formula |

C16H13NO3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

5,5-diphenyl-2H-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,17H,(H,18,19) |

InChI Key |

PAESGJKTBQWSFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C=C(NO2)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to the corresponding oxazoles using commercial manganese dioxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of flow synthesis techniques. These methods offer advantages such as improved safety profiles and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.

Substitution: Typical conditions for electrophilic aromatic substitution include the use of halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: The major product is the corresponding oxazole derivative.

Substitution: Depending on the substituent introduced, various phenyl-substituted derivatives can be obtained.

Scientific Research Applications

Chemical Properties and Structure

5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid has the molecular formula and a molecular weight of 281.28 g/mol. It features a dihydroisoxazole ring, which contributes to its reactivity and bioactivity. The compound's structure allows for various modifications that can enhance its pharmacological properties.

Anticancer Activity

One of the most promising applications of this compound is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the oxazole ring can lead to enhanced activity against specific cancer types such as breast cancer and lung cancer .

Case Study: Anticancer Efficacy

- Compound Tested : this compound derivatives.

- Cell Lines : A549 (lung cancer), MDA-MB-231 (breast cancer).

- Results : Percent growth inhibition (PGI) ranged from 51% to 86% across different derivatives.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against Gram-positive bacteria and certain fungal strains. This is particularly relevant in light of increasing antimicrobial resistance observed in clinical settings .

Case Study: Antimicrobial Screening

- Pathogens Tested : Staphylococcus aureus, Candida auris.

- Methodology : Broth microdilution technique.

- Findings : Structure-dependent antimicrobial activity was noted, indicating potential for further development as an antimicrobial agent.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science. Its unique chemical structure allows it to be integrated into polymers and other materials to enhance properties such as thermal stability and mechanical strength.

Polymer Chemistry

The incorporation of this compound into polymer matrices can lead to materials with improved resistance to degradation and enhanced mechanical properties. Research is ongoing to evaluate the performance of these materials under various conditions .

Mechanism of Action

The mechanism by which 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The phenyl groups enhance the compound’s ability to interact with hydrophobic regions of target molecules, while the carboxylic acid group can form ionic bonds with positively charged sites .

Comparison with Similar Compounds

- 5,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

- Isoxadifen (free acid)

Comparison: 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Biological Activity

5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly referred to as DPOCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DPOCA, including its synthesis, mechanisms of action, and various therapeutic potentials.

DPOCA has the molecular formula and is characterized by its oxazole ring structure. The compound's structure contributes to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

DPOCA has shown promising anticancer activity in various studies. Its derivatives have been evaluated for cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The compound exhibits inhibitory effects on topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the antiproliferative activity of DPOCA derivatives, several compounds demonstrated significant cytotoxicity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The results indicated that some derivatives had IC50 values below 10 µM, suggesting strong potential as anticancer agents .

Anti-inflammatory Activity

DPOCA and its analogs have also been investigated for their anti-inflammatory properties. Compounds derived from DPOCA exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

Table 2: Anti-inflammatory Activity of DPOCA Derivatives

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| DPOCA Derivative A | 0.02 | 0.01 |

| DPOCA Derivative B | 0.05 | 0.03 |

These findings indicate that modifications to the DPOCA structure can enhance its anti-inflammatory potency, making it a candidate for further development in treating inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial potential of DPOCA. Certain derivatives have demonstrated activity against bacterial strains, suggesting that DPOCA could be developed into a novel antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that DPOCA may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems could be pivotal in developing therapies for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.